Chromium;tellurium

Thermoelectrics Lattice thermal conductivity Chromium chalcogenides

Chromium(III) telluride (Cr2Te3, CAS 12053-39-3) is an inorganic layered chalcogenide compound with a hexagonal NiAs-derived crystal structure (space group P3̅1c) that exhibits ferromagnetic ordering below its Curie temperature. With a molecular weight of 486.79 g/mol, a melting point of approximately 1300 °C, and a density of ~7.0 g/cm³, Cr2Te3 is insoluble in water but soluble in acids and displays air stability under ambient conditions.

Molecular Formula CrTe
Molecular Weight 179.6 g/mol
CAS No. 12053-39-3
Cat. No. B1588146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium;tellurium
CAS12053-39-3
Molecular FormulaCrTe
Molecular Weight179.6 g/mol
Structural Identifiers
SMILES[Cr]=[Te].[Cr]=[Te].[Te]
InChIInChI=1S/Cr.Te
InChIKeyHVFOPASORMIBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chromium Telluride (Cr2Te3, CAS 12053-39-3): A Layered Ferromagnetic Chalcogenide for Thermoelectric, Spintronic, and Magnetocaloric Applications


Chromium(III) telluride (Cr2Te3, CAS 12053-39-3) is an inorganic layered chalcogenide compound with a hexagonal NiAs-derived crystal structure (space group P3̅1c) that exhibits ferromagnetic ordering below its Curie temperature [1]. With a molecular weight of 486.79 g/mol, a melting point of approximately 1300 °C, and a density of ~7.0 g/cm³, Cr2Te3 is insoluble in water but soluble in acids and displays air stability under ambient conditions [2]. Unlike conventional van der Waals magnets, Cr2Te3 features a covalent layered architecture with self-intercalated Cr cations situated between transition-metal dichalcogenide-like slabs, giving rise to a distinctive combination of perpendicular magnetic anisotropy, tunable Curie temperature, and exceptionally low lattice thermal conductivity that distinguishes it from both isostructural chromium chalcogenides (e.g., Cr2Se3) and other 2D ferromagnets (e.g., CrI3, Cr2Ge2Te6) [3].

Why Chromium Telluride (Cr2Te3) Cannot Be Replaced by Generic Chromium Chalcogenides or 2D Ferromagnets


The chromium-tellurium phase diagram supports multiple stoichiometries—CrTe, Cr3Te4, Cr2Te3, Cr5Te8, Cr7Te8, and CrTe2—each exhibiting distinct crystal structures (hexagonal, monoclinic, or trigonal), Curie temperatures (ranging from ~170 K to above room temperature), and magnetic anisotropy orientations [1]. Within the chromium chalcogenide family, substituting Se for Te (as in Cr2Se3) increases the band gap but also raises lattice thermal conductivity approximately threefold (from ~0.31 to ~1 W/mK), while reducing the thermoelectric quality factor [2]. Among 2D ferromagnets, CrI3 possesses a Curie temperature of only 45–61 K and a magnetocrystalline anisotropy two orders of magnitude smaller, while Cr2Ge2Te6 exhibits a TC of ~61 K with negligible anisotropy (~12 kJ/m³), making both unsuitable for room-temperature spintronic or thermoelectric device integration in contexts where Cr2Te3 is specified [3].

Quantitative Differentiation Evidence for Chromium Telluride (Cr2Te3) vs. Closest Analogs


Ultra-Low Lattice Thermal Conductivity: Cr2Te3 (0.31 W/mK at 673 K) vs. Cr2Se3 (~1 W/mK) and Nanostructured Bi2Te3 (~0.47 W/mK)

Bulk Cr2Te3 exhibits a lattice thermal conductivity (κl) of 0.31 W/mK at 673 K, as confirmed by experimental measurements on homogeneous single-phase specimens synthesized via solid-state reaction [1]. This value is approximately 3.2× lower than the κl of its closest selenium analog Cr2Se3 (~1 W/mK) [2], and approximately 34% lower than the best-reported nanostructured n-type Bi2Te3 (κl ≈ 0.47 W/mK at 300 K) [3]. The ultralow κl of Cr2Te3 approaches the theoretical minimum thermal conductivity limit predicted for Bi2Te3-based systems (0.31 W/mK) [4], positioning Cr2Te3 as an intrinsically low-κl material without requiring nanostructuring.

Thermoelectrics Lattice thermal conductivity Chromium chalcogenides Bismuth telluride

Record-High Magnetocrystalline Anisotropy: Cr2Te3 (Ku = 2065 kJ/m³) vs. CrI3 (Ku = 300 ± 50 kJ/m³) and Cr2Ge2Te6 (Ku ≈ 12 kJ/m³)

Layered ferromagnetic Cr2Te3 exhibits an extremely large uniaxial magnetocrystalline anisotropy energy (MAE) of Ku = 2065 kJ/m³, reported as the highest value ever measured in any CrxTey-based system [1]. This is approximately 6.9× larger than the MAE of the prototypical 2D ferromagnet CrI3 (Ku = 300 ± 50 kJ/m³ at 5 K) [2], and over 170× larger than that of Cr2Ge2Te6 (Ku ≈ 12 kJ/m³ at 44 K) [3]. The record anisotropy originates from the noncollinear ferromagnetic ground state with self-intercalated Cr atoms inducing spin canting, as confirmed by first-principles calculations [1]. Even in single-crystal form, the anisotropy constant remains Ku = 580.12 kJ/m³ at 140 K along the easy c-axis [4].

Magnetocrystalline anisotropy 2D ferromagnets Spintronics Perpendicular magnetic anisotropy

High Spin-Orbit Torque Efficiency: Cr2Te3/(Bi0.5Sb0.5)2Te3 Heterostructure (βL = 12.9 × 10⁻⁶ mT A⁻¹ cm²) vs. Heavy-Metal SOT Devices (η ≈ 0.1)

A Cr2Te3/(Bi0.5Sb0.5)2Te3 bilayer grown by molecular beam epitaxy (MBE) achieves a spin-torque efficiency of βL = 12.9 × 10⁻⁶ mT A⁻¹ cm² and a spin Hall conductivity of σSH = 4.8 × 10⁶ (ℏ/2e) Ω⁻¹ m⁻¹ at 80 K [1]. This performance is enabled by Cr2Te3's intrinsically low electrical conductivity (≈2 × 10⁵ Ω⁻¹ m⁻¹) compared to the topological insulator layer (≈4.5 × 10⁵ Ω⁻¹ m⁻¹), which channels a larger fraction of applied current through the spin-source layer [1]. In contrast, conventional heavy-metal-based SOT devices (e.g., Pt, Ta, W) exhibit charge-to-spin conversion efficiencies of approximately 0.1 with higher switching current densities (>10⁷ A cm⁻²) [2].

Spin-orbit torque Spintronics Topological insulator MRAM Charge-to-spin conversion

Enhanced Near-Room-Temperature Magnetocaloric Effect: Cr2Te3 (|ΔSM| = 4.50 J kg⁻¹ K⁻¹ at 9 T) vs. Gadolinium (10.07 J kg⁻¹ K⁻¹ at 5 T)

Single-crystal Cr2Te3 exhibits a maximum magnetic entropy change of −ΔSMmax = 4.50 J kg⁻¹ K⁻¹ along the easy c-axis (3.36 J kg⁻¹ K⁻¹ along the hard ab-plane) under a 9 T field change, with a relative cooling power (RCP) of 296.7 J kg⁻¹ near its Curie temperature [1]. While bulk Gd achieves a higher absolute |ΔSM| of 10.07 J kg⁻¹ K⁻¹ at 5 T [2], Cr2Te3 is reported to deliver an enhanced room-temperature magnetocaloric effect compared to pure gadolinium with a broader working temperature range, and exhibits a remarkable |ΔSM| of 2.36 J kg⁻¹ K⁻¹ at a very small applied field of only 0.1 T [3]. Compared to existing telluride MCE materials, few-layered Cr2Te3 shows a |ΔSM| of 1.88 J kg⁻¹ K⁻¹ at 4 T with a refrigeration capacity of ~82 J kg⁻¹ [4].

Magnetocaloric effect Magnetic refrigeration Entropy change Chromium telluride Gadolinium

Growth-Tunable Curie Temperature: Cr2Te3 Films (TC = 165–310 K) vs. Fixed-TC 2D Ferromagnets CrI3 (45–61 K) and Cr2Ge2Te6 (~61 K)

Ultrathin Cr2Te3 films grown by molecular beam epitaxy demonstrate a continuously tunable Curie temperature spanning from 165 K to 310 K, achieved solely by controlling the Te source flux during film growth, which alters the c-lattice parameter while preserving stoichiometry and film thickness [1]. In contrast, CrI3 exhibits a fixed TC of 45–61 K [2], and Cr2Ge2Te6 shows an intrinsic TC of ~61 K (extendable only to ~120 K via NiO overlayer engineering) [3]. The TC tuning in Cr2Te3 is coupled with a simultaneous switch of magnetic anisotropy from out-of-plane to in-plane orientation, as confirmed by X-ray magnetic circular dichroism measurements [1]. Furthermore, Cr2Te3 grown on sapphire substrates can achieve a Curie temperature enhanced up to room temperature through carrier concentration engineering [4].

Curie temperature Magnetic anisotropy Thin-film growth Spintronics Room-temperature ferromagnetism

Unconventional Anomalous Hall Effect Signature: Cr2Te3 Exhibits Sign Change and Hump/Dip Features Absent in CrI3 and Fe3GeTe2

Cr2Te3 exhibits an unconventional anomalous Hall effect (AHE) characterized by a sign change and additional humps and dips near the coercive field in its AHE hysteresis loop, a feature not observed in conventional 2D ferromagnets such as CrI3 or Fe3GeTe2 [1]. This unconventional AHE originates from an intrinsic mechanism dictated by self-intercalated Cr atoms with spin canting, which induces multiple band anti-crossings near the Fermi level and generates a nontrivial Berry curvature distribution [1]. First-principles calculations confirm that Cr2Te3 films should exhibit an AHE sign reversal, and experimental measurements on MBE-grown Cr2Te3 thin films on SrTiO3(111) have validated this prediction [2]. The AHE signal strength is coupled to the perpendicular magnetic anisotropy and semiconductor-to-metal transition occurring at TC ≈ 175 K [3].

Anomalous Hall effect Berry curvature Self-intercalation Spin texture Spintronic sensing

High-Impact Application Scenarios for Chromium Telluride (Cr2Te3) Driven by Quantitative Differentiation


Mid-to-High-Temperature Thermoelectric Waste-Heat Recovery (673–923 K)

Cr2Te3's intrinsically low lattice thermal conductivity of 0.31 W/mK at 673 K, combined with the demonstrated ability to enhance power factor through Ti and Ge substitution at Cr sites, positions it as a candidate thermoelectric material for waste-heat recovery in the 600–900 K range where conventional Bi2Te3-based modules (optimized for near-room-temperature operation) lose efficiency [1]. The layered structure enables further thermal conductivity reduction through solid-solution alloying with Cr2Se3, where the Cr2(Se1-xTex)3 system has been shown to possess enhanced thermoelectric quality factors at intermediate compositions (x = 0.33–0.83) when carrier concentration is optimized to ~10¹⁹ cm⁻³ [2].

Ultra-Low-Power Spin-Orbit Torque Magnetic Random-Access Memory (SOT-MRAM)

The Cr2Te3/(Bi0.5Sb0.5)2Te3 heterostructure's demonstrated spin-torque efficiency (βL = 12.9 × 10⁻⁶ mT A⁻¹ cm²) and successful magnetization switching via spin-orbit torque at 80 K establish Cr2Te3 as a ferromagnetic layer material for SOT-MRAM devices [3]. Cr2Te3's low electrical conductivity (~2 × 10⁵ Ω⁻¹ m⁻¹) relative to the topological insulator layer ensures optimal current funneling through the spin-source, addressing the key limitation of conventional ferromagnets (e.g., CoFeB) whose high conductivity shunts current away from the spin-Hall layer. The tunable Curie temperature (165–310 K) provides a path toward room-temperature operation through growth optimization [4].

Solid-State Magnetic Refrigeration Near Room Temperature

The combination of enhanced near-room-temperature magnetocaloric effect with a broad working temperature range—exhibiting |ΔSM| = 2.36 J kg⁻¹ K⁻¹ at only 0.1 T and |ΔSM|max = 4.50 J kg⁻¹ K⁻¹ along the c-axis at 9 T—makes single-crystal Cr2Te3 a candidate magnetic refrigerant material [5]. Unlike rare-earth-based refrigerants (e.g., Gd, Gd5Si2Ge2), Cr2Te3 does not rely on critical raw materials and can be synthesized via scalable chemical vapor transport methods. The anisotropic MCE (nearly 1.34× larger along c-axis vs. ab-plane) further enables directional cooling design in device architectures [5].

Anomalous Hall Effect-Based Magnetic Sensors and Spin-Orbitronic Logic

Cr2Te3's unconventional AHE—featuring a sign change and characteristic humps/dips near the coercive field—provides a distinct electrical readout signature that can be exploited for magnetic field sensing and spin-logic devices without requiring external reference layers [6]. The AHE signal is intrinsically linked to the self-intercalated Cr spin texture and perpendicular magnetic anisotropy, enabling thickness-dependent coercivity tuning (reaching 10 kOe for 2.5 nm films) for application-specific sensitivity requirements [7]. When integrated with topological insulators such as Bi2Te3, the Cr2Te3/TI heterostructure additionally supports topological Hall effect signatures from magnetic skyrmions, opening pathways toward skyrmion-based racetrack memory and neuromorphic computing [8].

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